Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18234326
InChI: InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6?;
SMILES:
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol

Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride

CAS No.:

Cat. No.: VC18234326

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride -

Specification

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
IUPAC Name (1S,5R)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6?;
Standard InChI Key DTSINJOVEHJXAR-FTEHNKOGSA-N
Isomeric SMILES C1[C@@H]2CNC[C@H]1C2C(=O)O.Cl
Canonical SMILES C1C2CNCC1C2C(=O)O.Cl

Introduction

Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is a complex organic compound featuring a unique bicyclic structure with a nitrogen atom integrated into its framework. This compound is of significant interest in medicinal chemistry, particularly for its potential applications in developing pharmaceuticals that target neurological pathways and enzyme interactions.

Synthesis and Reactions

The synthesis of exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride involves multiple steps, often requiring precise control over reaction conditions to optimize yield and purity. Common reagents used in these reactions include alcohols for esterification, reducing agents like lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions.

Biological Activity and Applications

Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride exhibits biological activity that may influence enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to potentially inhibit certain enzymes or alter their functions, making it a candidate for further study in pharmacology.

Comparison with Similar Compounds

Several compounds share structural similarities with exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride, including:

Compound NameMolecular FormulaKey Features
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochlorideC6H9NO2, HClSimilar bicyclic structure; used in similar biological contexts
Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylateC12H19NO4Contains a tert-butyl ester group; utilized as an intermediate in organic synthesis
6-Hydroxy-3-azabicyclo[3.1.1]heptaneNot specifiedHydroxy substitution alters reactivity; potential for different biological interactions

Research Findings

Research indicates that the bicyclic structure of exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride allows it to fit into active sites of enzymes, potentially inhibiting their activity or modifying their function. This makes it a valuable compound for studying pharmacological interactions and developing new drugs.

Storage and Handling

This compound should be stored under controlled conditions, typically at room temperature, and handled with appropriate safety precautions due to its potential biological activity and chemical reactivity.

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